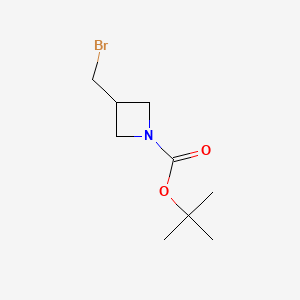
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications. This article provides an overview of its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H16BrNO2
- CAS Number : 253176-93-1
- Structure : The compound features a tert-butyl group, a bromomethyl substituent, and an azetidine ring, which contribute to its unique reactivity and biological activity.
Biological Activities
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can be beneficial in treating metabolic disorders such as obesity and dyslipidemia .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. For instance, it may bind to ACC, altering lipid metabolism pathways .
- Structural Activity Relationship (SAR) : Research has indicated that modifications to the azetidine structure can significantly affect the potency and selectivity of the compound for its biological targets. Understanding these relationships is crucial for optimizing therapeutic efficacy .
Research Findings
Several studies have explored the biological activity of this compound:
- ACC Inhibition Studies :
-
Antimicrobial Activity :
- Research has indicated that azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
- Pharmacological Profiles :
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | ACC inhibition | Contains an amino group instead of bromine |
| Tert-butyl 3-methylazetidine-1-carboxylate | Potential anti-inflammatory effects | Methyl substitution alters reactivity |
| Tert-butyl 3-bromoazetidine-1-carboxylic acid | Antimicrobial properties | Lacks the carboxylate ester functionality |
Case Study 1: ACC Inhibition in Obesity Models
A recent study evaluated the effects of this compound on weight gain in diet-induced obesity (DIO) models. The results indicated significant reductions in body weight and fat accumulation when administered at specific dosages, highlighting its potential as a therapeutic agent for obesity management .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The findings suggest that modifications to the azetidine core can enhance efficacy, paving the way for new antibiotic development .
属性
IUPAC Name |
tert-butyl 3-(bromomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCUGDJEPVLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693599 |
Source


|
| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253176-93-1 |
Source


|
| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-(bromomethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













